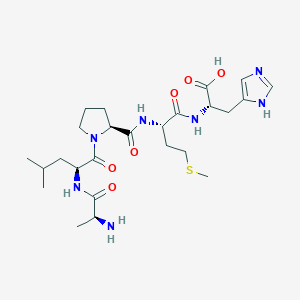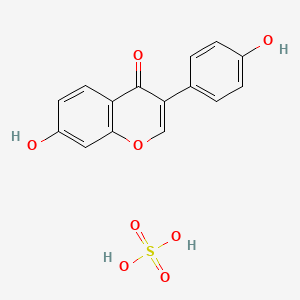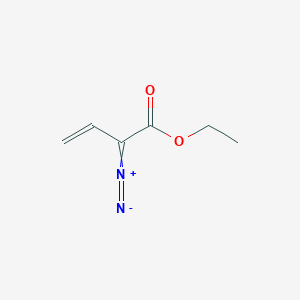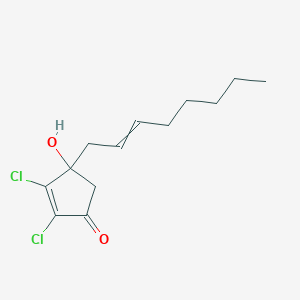
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- is a complex organic compound with a unique structure that includes a butanone backbone, a hydroxy group, a methylthio group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butanone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Methylthio Group: This can be done through thiolation reactions using methylthiolating agents like methylthiol chloride.
Attachment of the Nitrophenyl Group: This step usually involves nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methylthio group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, the nitrophenyl group can participate in π-π interactions, and the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4S)-: Lacks the methylthio group.
2-Butanone, 4-hydroxy-1-(methylthio)-4-phenyl-, (4S)-: Lacks the nitro group on the phenyl ring.
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-methoxyphenyl)-, (4S)-: Has a methoxy group instead of a nitro group on the phenyl ring.
Uniqueness
The presence of both the methylthio and nitrophenyl groups in 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
431046-65-0 |
|---|---|
Molekularformel |
C11H13NO4S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-1-methylsulfanyl-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO4S/c1-17-7-10(13)6-11(14)8-2-4-9(5-3-8)12(15)16/h2-5,11,14H,6-7H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
CPIUKRRVJINGPX-NSHDSACASA-N |
Isomerische SMILES |
CSCC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Kanonische SMILES |
CSCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)

![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)


![Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester](/img/structure/B14236244.png)

![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)


